molecular formula C10H11ClN2O2 B3122257 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride CAS No. 30163-88-3

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

Cat. No.: B3122257
CAS No.: 30163-88-3
M. Wt: 226.66 g/mol
InChI Key: DAVWSJSWUOVUFG-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of benzimidazole with a suitable propanoic acid derivative under acidic conditions. One common method involves the use of 3-chloropropanoic acid, which reacts with benzimidazole in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to obtain the hydrochloride salt of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with similar chemical properties.

    5-Benzimidazolecarboxylic acid: Known for its biological activities and used in similar research applications.

    1-Benzyl-1H-imidazole-5-carboxaldehyde:

Uniqueness

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its hydrochloride salt form enhances its solubility and stability, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVWSJSWUOVUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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